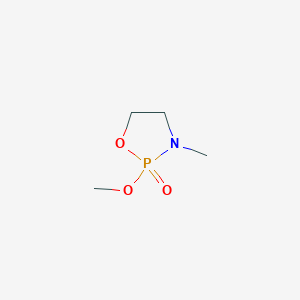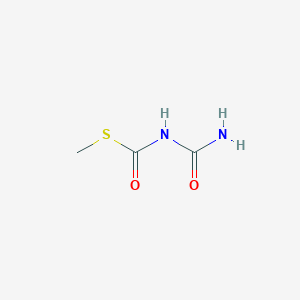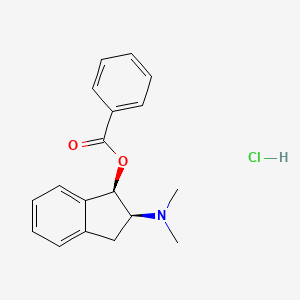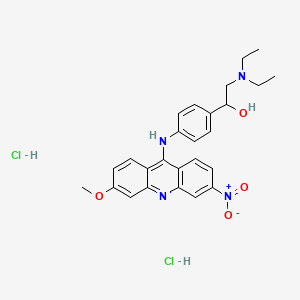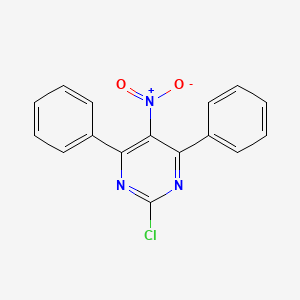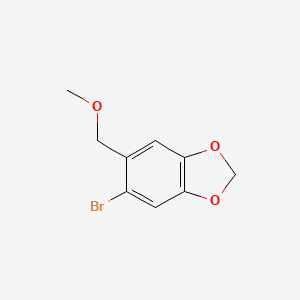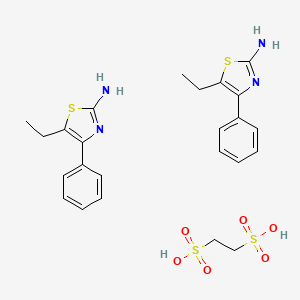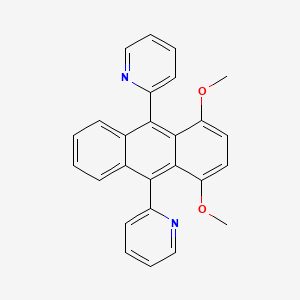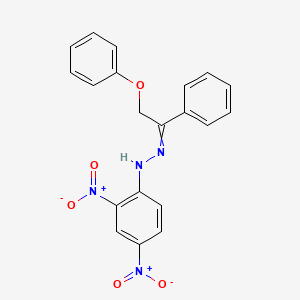
4-Oxo-4-sulfanylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-sulfanylbut-2-enoic acid is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both a ketone and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4-sulfanylbut-2-enoic acid can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-4-sulfanylbut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both the ketone and thiol groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group yields sulfonic acids, while reduction of the ketone group results in alcohols.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-sulfanylbut-2-enoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-oxo-4-sulfanylbut-2-enoic acid exerts its effects involves its high reactivity, particularly the thiol and ketone groups. These functional groups can interact with various molecular targets and pathways, leading to diverse biological activities. For instance, the thiol group can form disulfide bonds with proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-2-butenoic acid: Lacks the thiol group, making it less reactive in certain contexts.
4-Oxo-4-(arylamino)but-2-enoic acid: Contains an arylamino group instead of a thiol, leading to different reactivity and applications.
2-Hydroxy-4-(3’-oxo-3’H-benzofuran-2’-yliden)but-2-enoic acid: Features a benzofuran ring, which imparts unique properties.
Uniqueness: 4-Oxo-4-sulfanylbut-2-enoic acid’s uniqueness lies in its combination of a ketone and a thiol group, which provides a broad range of reactivity and applications not seen in similar compounds.
Eigenschaften
CAS-Nummer |
34039-24-2 |
|---|---|
Molekularformel |
C4H4O3S |
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
4-oxo-4-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C4H4O3S/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
AOVANCZEIHNIHL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


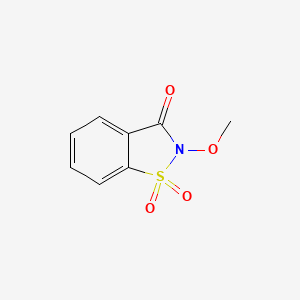
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
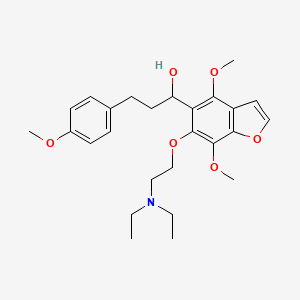
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
